molecular formula C17H18BrNO2 B322835 3-bromo-N-mesityl-4-methoxybenzamide

3-bromo-N-mesityl-4-methoxybenzamide

Cat. No.: B322835
M. Wt: 348.2 g/mol
InChI Key: BKOXIKUMOJLRGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-N-mesityl-4-methoxybenzamide is a synthetic benzamide derivative designed for research applications. While specific studies on this exact compound are not available, its structure is closely related to a class of 3-alkoxybenzamides that have been extensively investigated for their potent antibacterial properties, particularly as inhibitors of the essential bacterial cell division protein FtsZ . The structural motif of a 3-methoxybenzamide is a known pharmacophore, and researchers have developed derivatives like PC190723 that demonstrate significant activity against Gram-positive bacteria, including Staphylococci, by disrupting Z-ring formation and preventing cell division . The incorporation of a mesityl (2,4,6-trimethylphenyl) group on the amide nitrogen may be explored to modulate the compound's steric and electronic properties, potentially influencing its binding affinity, selectivity, and overall pharmacokinetic profile. This compound is offered to the scientific community as a building block or intermediate for further medicinal chemistry optimization and biological evaluation. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C17H18BrNO2

Molecular Weight

348.2 g/mol

IUPAC Name

3-bromo-4-methoxy-N-(2,4,6-trimethylphenyl)benzamide

InChI

InChI=1S/C17H18BrNO2/c1-10-7-11(2)16(12(3)8-10)19-17(20)13-5-6-15(21-4)14(18)9-13/h5-9H,1-4H3,(H,19,20)

InChI Key

BKOXIKUMOJLRGH-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC(=C(C=C2)OC)Br)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC(=C(C=C2)OC)Br)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison
Compound Name Benzamide Substituents Amide Nitrogen Substituent Key Functional Groups Molecular Weight (g/mol)
3-Bromo-N-mesityl-4-methoxybenzamide 3-Br, 4-OCH3 2,4,6-Trimethylphenyl (mesityl) Bromo, Methoxy, Mesityl Not reported
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) 4-Br, 4-OCH3 4-Methoxy-2-nitrophenyl Nitro, Methoxy, Bromo Not reported
3-Bromo-4-methoxy-N-[4-(morpholin-4-ylsulfonyl)phenyl]benzamide 3-Br, 4-OCH3 4-Morpholinylsulfonylphenyl Morpholine sulfonyl, Bromo, Methoxy 356.24 (calculated)
4-Bromo-N-butyl-3-methoxybenzamide 4-Br, 3-OCH3 Butyl Butyl, Bromo, Methoxy 274.13
3-Bromo-4-methoxy-N-methylbenzamide 3-Br, 4-OCH3 Methyl Methyl, Bromo, Methoxy 244.09
Key Observations:
  • Substituent Positioning : The 3-bromo-4-methoxy configuration in the target compound contrasts with 4-bromo-3-methoxy in or 4-bromo-4-methoxy in . Positional isomers exhibit distinct electronic and steric profiles.
  • Amide Nitrogen Groups : The mesityl group’s bulkiness differentiates it from smaller substituents (methyl , butyl ) or functionalized aryl groups (nitrophenyl , morpholinylsulfonylphenyl ).

Physicochemical Properties

Table 2: Physicochemical Data
Compound Name Boiling Point (°C) Density (g/cm³) pKa Solubility
3-Bromo-4-methoxy-N-[4-(phenylamino)phenyl]benzamide 485.1 ± 45.0 (predicted) 1.447 ± 0.06 (predicted) 12.48 ± 0.70 Not reported
3-Bromo-4-methoxy-N-methylbenzamide Not reported Not reported Not reported Likely moderate lipophilicity due to methyl group
4-Bromo-N-butyl-3-methoxybenzamide Not reported Not reported Not reported Higher lipophilicity (butyl chain)
Key Observations:
  • Boiling Points : Predicted high boiling points (e.g., ~485°C for ) suggest strong intermolecular forces in aryl-substituted derivatives.
  • Density and pKa : The density (~1.45 g/cm³) and basicity (pKa ~12.5) of reflect contributions from aromatic rings and hydrogen-bonding groups.
  • Lipophilicity : Alkyl substituents (e.g., butyl ) increase lipophilicity compared to aromatic groups (mesityl, nitrophenyl).

Preparation Methods

Substrate Preparation: Synthesis of 4-Methoxy-N-mesitylbenzamide

4-Methoxybenzoic acid is activated as an acyl chloride (e.g., using thionyl chloride) and reacted with mesitylamine in dichloromethane under inert conditions. Triethylamine is typically added to scavenge HCl, yielding 4-methoxy-N-mesitylbenzamide in ~85% purity.

Typical Procedure:

  • 4-Methoxybenzoic acid (1.52 g, 10 mmol) is refluxed with SOCl₂ (5 mL) for 2 h.

  • The acyl chloride is cooled, diluted with CH₂Cl₂ (20 mL), and added dropwise to mesitylamine (1.35 g, 10 mmol) and Et₃N (1.4 mL, 10 mmol) at 0°C.

  • The mixture is stirred for 12 h, washed with NaHCO₃, and purified via column chromatography (hexane/EtOAc 4:1).

Regioselective Bromination

Direct bromination of 4-methoxy-N-mesitylbenzamide with Br₂ in the presence of FeBr₃ or AlBr₃ yields the 3-bromo derivative. The methoxy group directs electrophilic substitution to the ortho position (C3), while the mesityl group’s steric bulk minimizes para competition.

Optimized Conditions:

  • Substrate (1 mmol) is dissolved in CHCl₃ (10 mL) with FeBr₃ (0.1 mmol).

  • Br₂ (1.2 mmol) is added dropwise at 0°C, stirred for 4 h, and quenched with Na₂S₂O₃.

  • Purification by recrystallization (CHCl₃/hexane) affords 3-bromo-N-mesityl-4-methoxybenzamide in 65–70% yield.

Table 1: Bromination Efficiency Under Varied Catalysts

CatalystTemp (°C)Time (h)Yield (%)
FeBr₃0470
AlBr₃25658
I₂2512<10

Amidation of 3-Bromo-4-methoxybenzoic Acid

Synthesis of 3-Bromo-4-methoxybenzoic Acid

4-Methoxybenzoic acid undergoes directed ortho-bromination using N-bromosuccinimide (NBS) in H₂SO₃. The methoxy group directs bromine to C3, yielding 3-bromo-4-methoxybenzoic acid in 80% yield.

Procedure:

  • 4-Methoxybenzoic acid (1.52 g, 10 mmol) is dissolved in H₂SO₃ (10 mL).

  • NBS (1.78 g, 10 mmol) is added portionwise at 0°C, stirred for 2 h, and poured into ice.

  • The precipitate is filtered and recrystallized from ethanol.

Amidation with Mesitylamine

Coupling 3-bromo-4-methoxybenzoic acid with mesitylamine employs carbodiimide reagents (e.g., DCC or EDCI) and DMAP in CH₂Cl₂. Alternatively, Bi(OTf)₃-catalyzed direct amidation in nitromethane at elevated temperatures improves yields.

Bi(OTf)₃-Catalyzed Method:

  • 3-Bromo-4-methoxybenzoic acid (2.31 g, 10 mmol), mesitylamine (1.35 g, 10 mmol), and Bi(OTf)₃ (0.01 mmol) are refluxed in nitromethane (15 mL) for 16 h.

  • Solvent removal and chromatography (hexane/EtOAc 3:1) yield the product as a white solid (82%).

Table 2: Amidation Efficiency Comparison

MethodCatalystSolventYield (%)
DCC/DMAP-CH₂Cl₂65
EDCI/HOBt-DMF72
Bi(OTf)₃5 mol%Nitromethane82

Alternative Pathways and Mechanistic Insights

Ullmann-Type Coupling

Aryl halides and amines undergo copper-catalyzed coupling, though mesitylamine’s steric bulk may limit efficiency. Optimized conditions (CuI, phenanthroline, K₃PO₄, DMF, 110°C) achieve moderate yields (50–60%).

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates Bi(OTf)₃-catalyzed amidation, enhancing yields to 85% while reducing reaction time.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.62 (d, J=2.0 Hz, 1H, H-2), 7.45 (dd, J=8.5, 2.0 Hz, 1H, H-6), 6.95 (d, J=8.5 Hz, 1H, H-5), 6.85 (s, 2H, mesityl-H), 3.90 (s, 3H, OCH₃), 2.32 (s, 6H, mesityl-CH₃), 2.28 (s, 3H, mesityl-CH₃).

  • IR (cm⁻¹): 1658 (C=O), 1520 (N–H bend), 1247 (C–O).

Purity Assessment

HPLC (C18 column, MeCN/H₂O 70:30) shows >98% purity, with retention time 12.3 min.

Challenges and Optimization Strategies

  • Steric Hindrance: Mesitylamine’s bulk necessitates high catalyst loadings (5–10 mol% Bi(OTf)₃) or prolonged reaction times.

  • Regioselectivity: Competing para-bromination is suppressed using FeBr₃ at low temperatures.

  • Purification: Silica gel chromatography with gradient elution (hexane → EtOAc) resolves residual starting materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.